molecular formula C13H19F2N5 B11735874 1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11735874
M. Wt: 283.32 g/mol
InChI Key: SCRFFRBFVLPULK-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Chemical Reactions Analysis

1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoroethyl group and the pyrazole ring play crucial roles in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

The unique combination of the difluoroethyl and propyl groups in this compound makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H19F2N5/c1-3-4-20-12(5-10(2)18-20)7-16-11-6-17-19(8-11)9-13(14)15/h5-6,8,13,16H,3-4,7,9H2,1-2H3

InChI Key

SCRFFRBFVLPULK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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